1H-Benzimidazole, 1-methyl-2-(4-phenyl-2-thiazolyl)-
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Overview
Description
2-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-phenylthiazole is a heterocyclic compound that combines the structural features of benzimidazole and thiazole. These two moieties are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-phenylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzimidazole with α-bromoacetophenone, followed by cyclization with thiourea under basic conditions. The reaction is usually carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-phenylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
2-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-phenylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-phenylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzo[d]imidazol-2-yl)-4-phenylthiazole
- 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-methylthiazole
Uniqueness
2-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-phenylthiazole is unique due to the presence of both benzimidazole and thiazole moieties, which confer distinct biological activities. Its methyl group at the 1-position of the benzimidazole ring further enhances its chemical properties and biological activity compared to similar compounds.
Properties
CAS No. |
61690-12-8 |
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Molecular Formula |
C17H13N3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C17H13N3S/c1-20-15-10-6-5-9-13(15)18-16(20)17-19-14(11-21-17)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI Key |
ALSJBAWHMVUTOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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